(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone
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Description
(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a useful research compound. Its molecular formula is C21H27N3O2S and its molecular weight is 385.53. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-oxadiazole ring structure have been found to interact with various targets, including human carbonic anhydrase isoforms , peroxisome proliferator-activated receptor αr/δ (PPARα/δ) , and Sirtuin 2 .
Mode of Action
Similar compounds have been shown to inhibit or activate their targets, leading to various downstream effects .
Biochemical Pathways
Similar compounds have been found to affect pathways related to cancer therapy , age-related diseases , antimicrobials , and more .
Pharmacokinetics
The physicochemical properties of similar compounds suggest that they may have favorable pharmacokinetic profiles .
Result of Action
Similar compounds have been found to have various therapeutic effects, including the treatment of duchenne muscular dystrophy , hypertension , Parkinson’s disease , and more .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other compounds .
Properties
IUPAC Name |
[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2S/c25-20(21(9-1-2-10-21)17-6-4-12-27-17)24-11-3-5-15(14-24)13-18-22-19(23-26-18)16-7-8-16/h4,6,12,15-16H,1-3,5,7-11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJIUEZCLFYZBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)N3CCCC(C3)CC4=NC(=NO4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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